molecular formula C10H18N2O2 B13182269 N-cyclobutyl-2-(morpholin-2-yl)acetamide

N-cyclobutyl-2-(morpholin-2-yl)acetamide

Cat. No.: B13182269
M. Wt: 198.26 g/mol
InChI Key: HKFMWVDNEFKSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-2-(morpholin-2-yl)acetamide is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to an acetamide moiety, which is further connected to a morpholine ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-(morpholin-2-yl)acetamide typically involves the reaction of cyclobutylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-(morpholin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-2-(morpholin-2-yl)acetic acid, while reduction may produce N-cyclobutyl-2-(morpholin-2-yl)ethylamine .

Scientific Research Applications

N-cyclobutyl-2-(morpholin-2-yl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-(morpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-2-(morpholin-2-yl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-cyclobutyl-2-morpholin-2-ylacetamide

InChI

InChI=1S/C10H18N2O2/c13-10(12-8-2-1-3-8)6-9-7-11-4-5-14-9/h8-9,11H,1-7H2,(H,12,13)

InChI Key

HKFMWVDNEFKSSA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)CC2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.